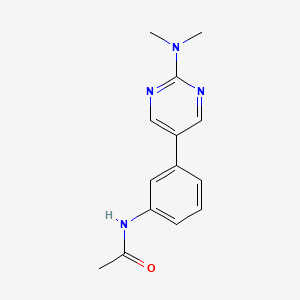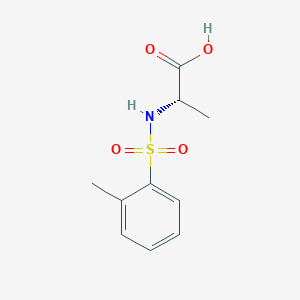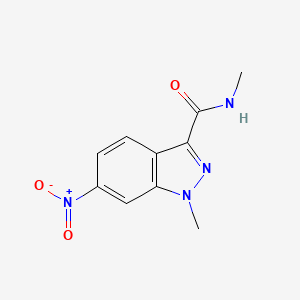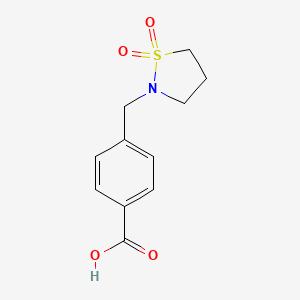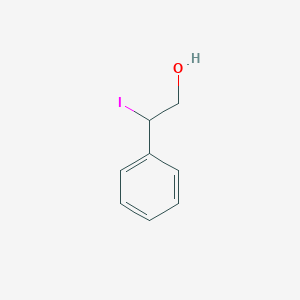
2-Iodo-2-phenylethan-1-ol
Übersicht
Beschreibung
Beta-Iodobenzeneethanol is an organic compound with the chemical formula C8H9IO. It consists of a benzene ring substituted with an iodine atom and an ethanol group. This compound belongs to the class of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring .
Vorbereitungsmethoden
Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Beta-Iodobenzeneethanol has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Beta-Iodobenzeneethanol can be compared with other similar compounds such as:
Iodobenzene: Lacks the ethanol group, making it less versatile in hydrogen bonding interactions.
Beta-Bromobenzeneethanol: Contains a bromine atom instead of iodine, which affects its reactivity and bonding properties.
Beta-Chlorobenzeneethanol: Contains a chlorine atom, resulting in different chemical and physical properties compared to 2-Iodo-2-phenylethan-1-ol
The uniqueness of this compound lies in its combination of an iodine atom and an ethanol group, which provides distinct reactivity and interaction capabilities compared to its analogs.
Eigenschaften
Molekularformel |
C8H9IO |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
2-iodo-2-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI-Schlüssel |
KBOTURXUTKMUPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine](/img/structure/B8350151.png)
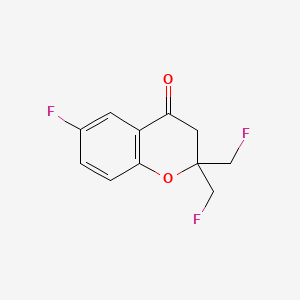
![3'-Chloro-4'-[(2-chlorophenyl)thio]acetophenone](/img/structure/B8350173.png)

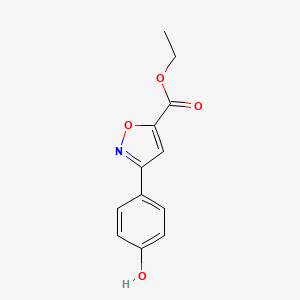
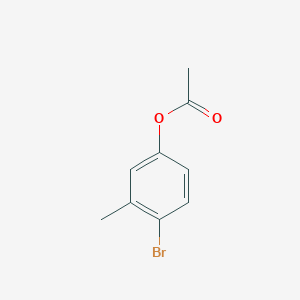

![3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one](/img/structure/B8350214.png)
